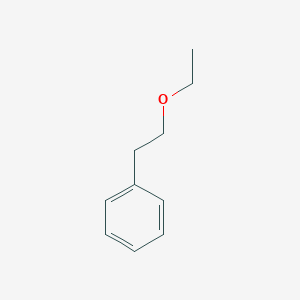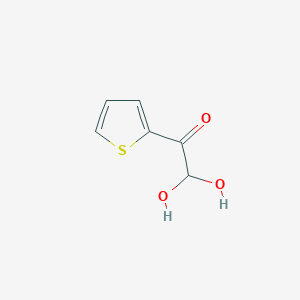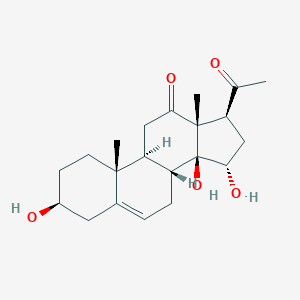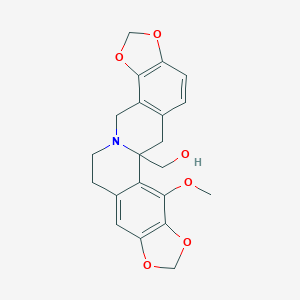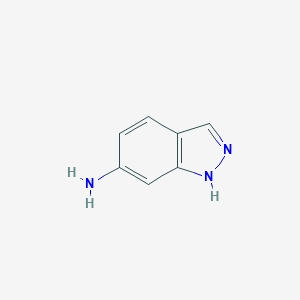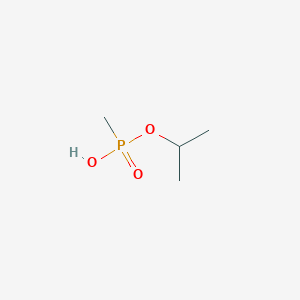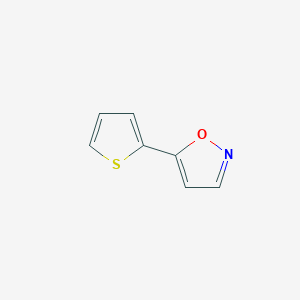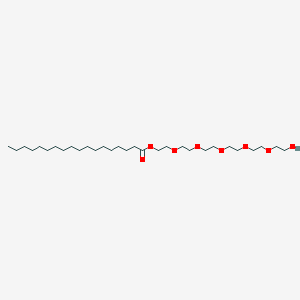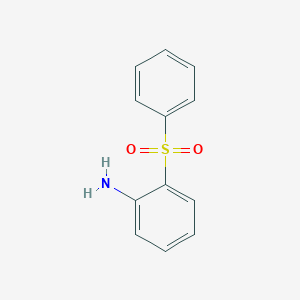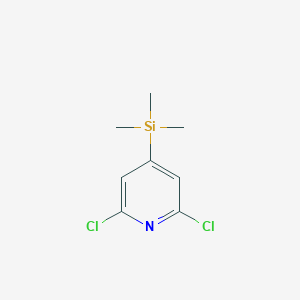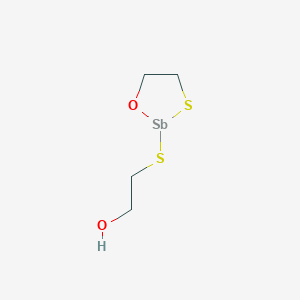![molecular formula C9H6O2 B160928 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid CAS No. 131384-94-6](/img/structure/B160928.png)
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as norbornadiene dicarboxylic acid or NBDA. This compound has a unique structure that makes it an attractive candidate for various research applications.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid has shown potential applications in various scientific research fields. It has been used in the development of new materials, such as polymers and composites. Its unique structure allows it to be incorporated into these materials, which can enhance their properties. Additionally, NBDA has been used in the development of new catalysts for chemical reactions. It has also been studied for its potential use in the field of molecular electronics.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is not fully understood. However, it is believed that its unique structure allows it to interact with other molecules in a specific way. This interaction can lead to changes in the properties of the molecules, such as their reactivity or stability.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. However, it has been shown to have low toxicity levels, which makes it a safe candidate for scientific research. It has also been studied for its potential use as a drug delivery system due to its ability to interact with other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid in lab experiments is its unique structure. This allows it to be incorporated into various materials and used in the development of new catalysts. Additionally, its low toxicity levels make it a safe candidate for scientific research. However, one limitation of using NBDA is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. One potential area of research is the development of new materials using NBDA. Its unique structure allows it to enhance the properties of materials, which can lead to the development of new and improved products. Additionally, further research can be done on the potential use of NBDA in the field of molecular electronics. Its ability to interact with other molecules in a specific way makes it an attractive candidate for this field of research. Finally, more research can be done on the mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid to better understand its interactions with other molecules and how it can be used in various scientific research applications.
Conclusion:
In conclusion, Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has low toxicity levels, making it a safe candidate for scientific research. Further research on this compound can lead to the development of new materials, catalysts, and drug delivery systems. Overall, NBDA has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
The synthesis method of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid involves the reaction of norbornadiene with maleic anhydride. The reaction results in the formation of NBDA as a white solid. The synthesis process is relatively simple and can be performed in a laboratory setting.
Propiedades
Número CAS |
131384-94-6 |
|---|---|
Nombre del producto |
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
Fórmula molecular |
C9H6O2 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
InChI |
InChI=1S/C9H6O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H,(H,10,11) |
Clave InChI |
AASGLWBTIQEPOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C2C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C2C(=O)O |
Sinónimos |
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



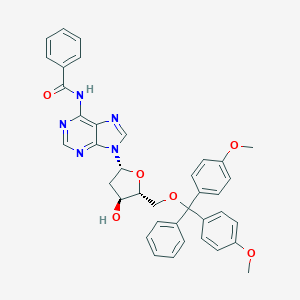
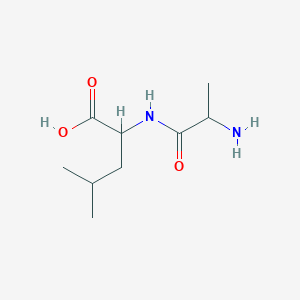
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
